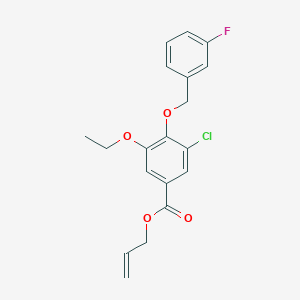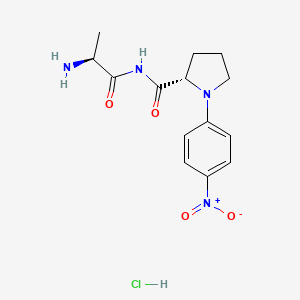
H-Ala-Pro-pNA.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA.HCl involves the coupling of L-alanine and L-proline with p-nitroaniline. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions: H-Ala-Pro-pNA.HCl undergoes hydrolysis when acted upon by dipeptidyl peptidase IV. This reaction cleaves the Pro-pNA bond, resulting in the release of p-nitroaniline .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of dipeptidyl peptidase IV and is carried out in an aqueous buffer solution at physiological pH and temperature .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Aplicaciones Científicas De Investigación
H-Ala-Pro-pNA.HCl is widely used in scientific research as a substrate to study the activity of enzymes such as serine proteases. It is particularly useful in the assay of dipeptidyl peptidase IV activity. The compound’s ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in enzyme kinetics and inhibitor screening studies .
In biology and medicine, this compound is used to investigate the role of dipeptidyl peptidase IV in various physiological and pathological processes. It is also employed in the development of therapeutic agents targeting this enzyme .
Mecanismo De Acción
H-Ala-Pro-pNA.HCl exerts its effects by serving as a substrate for dipeptidyl peptidase IV. The enzyme cleaves the Pro-pNA bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics .
Comparación Con Compuestos Similares
Similar Compounds:
- H-Ala-Ala-Pro-pNA.HCl: Another chromogenic substrate for dipeptidyl peptidase IV, with an additional alanine residue .
- H-Ala-Pro-pNA: The non-hydrochloride form of H-Ala-Pro-pNA.HCl, used in similar applications .
Uniqueness: this compound is unique due to its high specificity for dipeptidyl peptidase IV and its ability to release a chromogenic product upon enzymatic cleavage. This makes it a valuable tool in enzyme assays and inhibitor screening studies .
Propiedades
Fórmula molecular |
C14H19ClN4O4 |
|---|---|
Peso molecular |
342.78 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-aminopropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1 |
Clave InChI |
BVUQMZHXICVJSV-CSDGMEMJSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES canónico |
CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
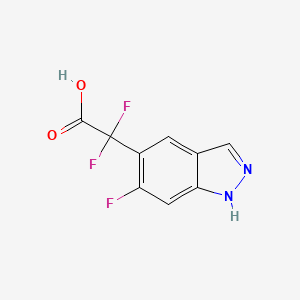
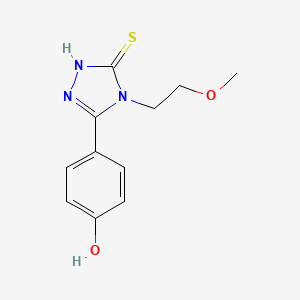
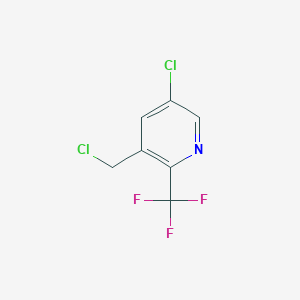

![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
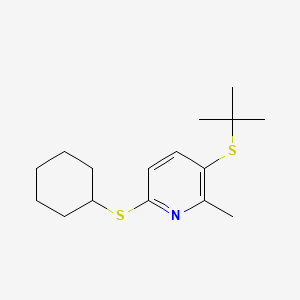
![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)


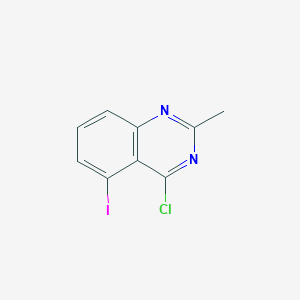
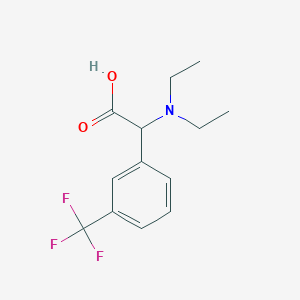
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
